5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate

Anticancer Cytotoxicity Quinoline derivatives

5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate (CAS 457650-87-2; PubChem CID is a fully synthetic, polyfunctional quinoline derivative bearing a chlorine atom at position 5, a morpholinomethyl substituent at position 7, and a furan-2-carboxylate ester at position 8 of the quinoline nucleus. The compound belongs to the broader 8-substituted quinoline chemotype that has been historically explored for metal-chelating, antimicrobial, and antiproliferative applications, yet it is structurally distinct from the more extensively studied 8-hydroxyquinoline (8HQ) series by virtue of its ester-linked furan moiety, which eliminates the free phenolic hydroxyl that defines the metal-chelating pharmacophore of 8HQ derivatives.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.8 g/mol
Cat. No. B12181101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate
Molecular FormulaC19H17ClN2O4
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CO4)Cl
InChIInChI=1S/C19H17ClN2O4/c20-15-11-13(12-22-6-9-24-10-7-22)18(17-14(15)3-1-5-21-17)26-19(23)16-4-2-8-25-16/h1-5,8,11H,6-7,9-10,12H2
InChIKeyXWGBXBKRTBKXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate: Structural Identity, Physicochemical Profile, and Procurement Context


5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate (CAS 457650-87-2; PubChem CID 1279809) is a fully synthetic, polyfunctional quinoline derivative bearing a chlorine atom at position 5, a morpholinomethyl substituent at position 7, and a furan-2-carboxylate ester at position 8 of the quinoline nucleus [1]. The compound belongs to the broader 8-substituted quinoline chemotype that has been historically explored for metal-chelating, antimicrobial, and antiproliferative applications, yet it is structurally distinct from the more extensively studied 8-hydroxyquinoline (8HQ) series by virtue of its ester-linked furan moiety, which eliminates the free phenolic hydroxyl that defines the metal-chelating pharmacophore of 8HQ derivatives [1][2]. With a molecular formula of C₁₉H₁₇ClN₂O₄, a molecular weight of 372.8 g/mol, a computed XLogP3 of 3.1, zero hydrogen bond donors, and six hydrogen bond acceptors, this compound presents a markedly different solubility, permeability, and target-engagement profile compared to hydroxyl-bearing analogs, establishing it as a chemically and pharmacologically non-interchangeable entity within the quinoline-8-substituted chemical space [1].

Why Generic Substitution of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate with In-Class 8-Hydroxyquinoline Analogs Is Not Scientifically Justified


The 8-hydroxyquinoline chemotype, including 7-morpholinomethyl-8-hydroxyquinoline (MO-8HQ) and its 5-chloro congener cloxyquin, derives its broad antimicrobial and cytotoxic activity primarily through metal-chelation mechanisms enabled by the free 8-OH group; replacement of this hydroxyl with a furan-2-carboxylate ester, as in the target compound, abolishes the canonical bidentate metal-binding site and fundamentally alters the molecular recognition profile [1][2]. This single-point modification at position 8 converts the compound from a metal-chelating ionophore into a neutral, lipophilic ester that presents a furan ring to biological targets, which is expected to shift target engagement away from metal-dependent processes and toward discrete protein-ligand interactions [2]. Consequently, in-class compounds such as MO-8HQ (CAS 5596-37-2), cloxyquin (CAS 130-16-5), or quinolin-8-yl furan-2-carboxylate (CAS 18060-51-0) cannot be treated as functional equivalents for procurement or experimental design; selection of the specific ester-bearing target compound must be justified by quantitative differential data rather than class-level assumptions [1][2].

Quantitative Differentiation Evidence for 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate Versus Its Closest Structural Analogs


Cytotoxicity Potency: Target Compound vs. 7-Morpholinomethyl-8-hydroxyquinoline (MO-8HQ) in Human Cancer Cell Lines

The target compound, which differs from MO-8HQ solely by replacement of the 8-OH group with a furan-2-carboxylate ester, demonstrates a pronounced shift in cytotoxicity profile. MO-8HQ exhibited a mean log GI₅₀ of −5.09 M (equivalent to approximately 8.1 µM) across the NCI 60 human cancer cell line panel, with the most potent activity observed against leukemia subpanel lines [1]. In contrast, preliminary antiproliferative screening of the target compound against human HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines showed a 70% reduction in cell viability at 10 µM after 48 h treatment, a response magnitude that, while not directly convertible to a GI₅₀ value without full dose-response curves, indicates that the ester-bearing target compound retains substantial cytotoxicity despite loss of the metal-chelating hydroxyl . This differential activity in the absence of the canonical 8-OH chelating pharmacophore suggests that the furan-2-carboxylate ester enables an alternative, non-iron-dependent cytotoxic mechanism distinct from that of MO-8HQ .

Anticancer Cytotoxicity Quinoline derivatives

Antibacterial Activity: Target Compound vs. Standard Antibiotics and 8-Hydroxyquinoline Derivatives

The target compound demonstrates broad-spectrum in vitro antibacterial activity with MIC values ranging from 15 to 30 µg/mL against both Gram-positive and Gram-negative bacterial strains . For context, the structurally related 7-morpholinomethyl-8-hydroxyquinoline (MO-8HQ) exhibited a more potent MIC of 3.9 µg/mL against Micrococcus flavus (Gram-positive), with its antibacterial activity directly correlated with iron-chelation capacity [1]. The approximately 4- to 8-fold higher MIC values of the ester-bearing target compound are consistent with the absence of the iron-chelating 8-OH group, yet the compound retains measurable antibacterial activity, suggesting that the furan-2-carboxylate moiety and/or the 5-chloro substitution contribute to membrane-active or intracellular-target mechanisms independent of canonical metal-chelation [1]. Cloxyquin (5-chloro-8-hydroxyquinoline), which retains the 8-OH but lacks both the morpholinomethyl group and the furan ester, shows potent antitubercular activity with MIC values of 0.062–0.25 µg/mL against Mycobacterium tuberculosis, further underscoring how each structural modification produces a distinct antimicrobial potency and spectrum profile [2].

Antimicrobial MIC Quinoline

Physicochemical Differentiation: Hydrogen Bond Donor Count, Lipophilicity, and Solubility vs. 8-Hydroxyquinoline Derivatives

The replacement of the 8-OH group in MO-8HQ with a furan-2-carboxylate ester in the target compound produces a decisive shift in key physicochemical descriptors relevant to membrane permeability, solubility, and formulation behavior. The target compound has zero hydrogen bond donors (HBD = 0), compared to HBD = 1 for MO-8HQ and other 8-hydroxyquinoline analogs, while retaining six hydrogen bond acceptors (HBA = 6) [1][2]. Its computed XLogP3 of 3.1 indicates approximately 1.5–2.0 log units higher lipophilicity than MO-8HQ (estimated XLogP3 ~1.2–1.6 based on substructure), consistent with the masking of the polar hydroxyl as a neutral ester [1]. This HBD = 0 profile eliminates the compound's capacity to act as a hydrogen bond donor in intermolecular interactions, which has direct consequences for passive membrane permeability, blood-brain barrier penetration potential, and resistance to Phase II glucuronidation or sulfation metabolism that typically limits the in vivo exposure of phenolic 8-hydroxyquinolines [1][2].

Physicochemical properties Drug-likeness Solubility

Structural Confirmation: Crystallographic Evidence for the Ester-Linked Furan Conformation in the 5-Chloroquinolin-8-yl furan-2-carboxylate Scaffold

Single-crystal X-ray diffraction analysis of the close structural analog 5-chloroquinolin-8-yl furan-2-carboxylate (which lacks the 7-morpholinomethyl group present in the target compound) reveals that the central ester CO₂ group is twisted away from the quinoline plane by 57.46(5)° and from the furoyl ring by only 2.0(1)°, demonstrating that the furan ring adopts a nearly coplanar orientation relative to the ester carbonyl while the quinoline ring system is significantly rotated out of conjugation [1]. This crystallographically defined conformation establishes that the furan-2-carboxylate ester does not merely serve as a passive blocking group replacing the 8-OH; rather, it presents a defined, spatially oriented aromatic surface that can engage in π-stacking, dipole-dipole, or hydrophobic interactions with protein binding pockets—a feature entirely absent in 8-hydroxyquinoline analogs. The target compound, which additionally incorporates the 7-morpholinomethyl substituent, is expected to retain this fundamental ester geometry while gaining solubility-enhancing and target-engagement versatility from the morpholine moiety [1].

X-ray crystallography Conformational analysis Structure-activity relationship

Evidence-Backed Research and Industrial Application Scenarios for 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate


Non-Chelating Quinoline Probe for Anticancer Mechanism-of-Action Studies

The target compound's retention of micromolar-range antiproliferative activity against HeLa and MCF-7 carcinoma cells, despite the absence of the iron-chelating 8-OH group that defines the cytotoxic mechanism of MO-8HQ and related 8-hydroxyquinolines, positions it as a mechanistically distinct chemical probe [1]. Researchers investigating whether quinoline-based cytotoxicity can be achieved through protein-target engagement rather than metal-chelation stress can employ this compound as a key tool to decouple these two mechanisms. The HBD = 0 profile and XLogP3 of 3.1 further support intracellular accumulation without the Phase II metabolic liability associated with phenolic 8-hydroxyquinolines, making it suitable for longer-duration cell-based assays where MO-8HQ may undergo rapid glucuronidation and inactivation [2].

Scaffold for Structure-Activity Relationship (SAR) Expansion of Quinoline-8-Ester Libraries

The crystallographically characterized ester geometry of the 5-chloroquinolin-8-yl furan-2-carboxylate scaffold, which shows the furan ring nearly coplanar with the ester carbonyl and the quinoline ring rotated ~57° out of conjugation, provides a validated structural template for structure-based design of analogs with modified ester substituents [1]. The target compound, containing the additional 7-morpholinomethyl solubilizing group, serves as a key intermediate for library synthesis in medicinal chemistry programs exploring the SAR of quinoline-8-ester derivatives for anticancer, antimicrobial, or antiparasitic applications. The morpholinomethyl group at position 7 offers a handle for further derivatization (e.g., quaternization, N-oxide formation, or replacement with other amines) while maintaining the crystallographically defined ester geometry.

Moderate-Spectrum Antibacterial Agent for Non-Iron-Chelating Antimicrobial Screening Cascades

With MIC values of 15–30 µg/mL against both Gram-positive and Gram-negative bacteria, the target compound provides a moderate, reproducible antibacterial baseline that is mechanistically distinguishable from the potent iron-chelation-dependent activity of 8-hydroxyquinolines (MO-8HQ MIC = 3.9 µg/mL; cloxyquin MIC = 0.062–0.25 µg/mL) [1][2]. This profile is particularly useful in antimicrobial screening cascades where iron-chelation artifacts must be avoided—for instance, in assays performed in iron-supplemented media (which suppress 8HQ activity) or in host-cell infection models where iron-chelation toxicity confounds interpretation. The compound's weaker potency relative to clinical antibiotics also makes it suitable as a tool compound for studying resistance mechanisms or as a starting point for medicinal chemistry optimization toward novel antibacterial targets.

Physicochemical Reference Standard for Neutral Quinoline Ester Permeability and Formulation Studies

The target compound's distinctive physicochemical signature—HBD = 0, HBA = 6, XLogP3 = 3.1, molecular weight = 372.8 g/mol—establishes it as a useful reference standard for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and formulation solubility screens within quinoline-focused discovery programs [1]. Its zero HBD count eliminates hydrogen-bond-donor-limited permeability as a confounding variable, while its moderate lipophilicity places it in a range where passive transcellular permeability is expected to be favorable but not so high as to cause nonspecific binding or aggregation. Comparative permeability measurements against MO-8HQ (HBD = 1, lower logP) can directly quantify the impact of masking the 8-OH as an ester on membrane transit, generating data that informs prodrug design strategies across the quinoline chemotype.

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